Molecular Weight Reduction vs. Benzofuran Analog: Improved Ligand Efficiency Potential
Compared to its benzofuran-2-carbonyl analog (CAS 2034542-83-9), the target compound is 66 Da lighter (338.38 vs. 404.44 g/mol). This lower molecular weight, if activity is maintained, translates to improved ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count). The furan ring contributes 3 heavy atoms versus 6 for benzofuran, reducing lipophilic bulk and potentially improving aqueous solubility [1]. For a compound series targeting Factor Xa, ligand efficiency is a critical selection criterion as it correlates with favorable ADME properties [2].
| Evidence Dimension | Molecular Weight (MW) and Heavy Atom Count (HAC) |
|---|---|
| Target Compound Data | MW = 338.38 g/mol; HAC = 22 |
| Comparator Or Baseline | 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (CAS 2034542-83-9): MW = 404.44 g/mol; HAC = 28 |
| Quantified Difference | ΔMW = -66.06 g/mol (-16.3%); ΔHAC = -6 heavy atoms (-21.4%) |
| Conditions | Calculated from molecular formula; experimental confirmation of physicochemical properties not available in public literature |
Why This Matters
For procurement in drug discovery, a lower MW with preserved binding interactions means higher ligand efficiency, a key parameter for selecting lead compounds with better developability profiles.
- [1] ChemBase compound records for 1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane and its benzofuran analog (CAS 2034542-83-9). View Source
- [2] Koshio H, Hirayama F, Ishihara T, et al. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorg Med Chem. 2004;12(9):2179-2191. View Source
